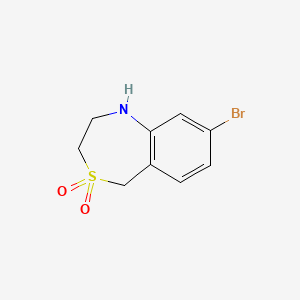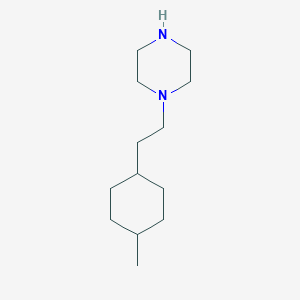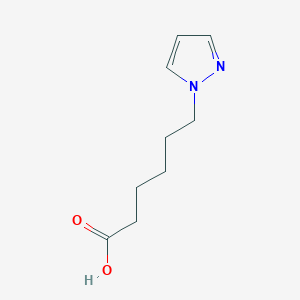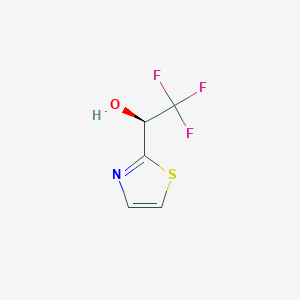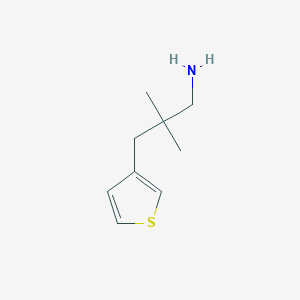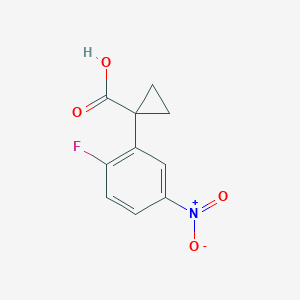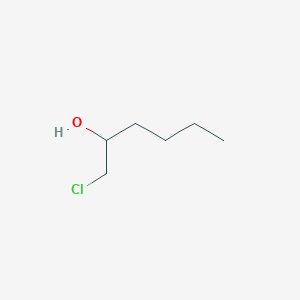
1-Chlorohexan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorohexan-2-OL is an organic compound with the molecular formula C6H13ClO It is a chlorinated alcohol, where a chlorine atom is attached to the second carbon of a hexanol chain
Vorbereitungsmethoden
1-Chlorohexan-2-OL can be synthesized through several methods:
Synthetic Routes: One common method involves the chlorination of hexan-2-OL using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production: Industrially, this compound can be produced by the reaction of hexan-2-OL with hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl2). This method is scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
1-Chlorohexan-2-OL undergoes various chemical reactions:
Oxidation: It can be oxidized to form 1-chlorohexan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield hexan-2-OL, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can produce 2-azidohexanol.
Common Reagents and Conditions: These reactions often require specific conditions such as temperature control, inert atmosphere, and appropriate solvents to ensure high yields and selectivity.
Major Products: The major products formed from these reactions include 1-chlorohexan-2-one, hexan-2-OL, and 2-azidohexanol.
Wissenschaftliche Forschungsanwendungen
1-Chlorohexan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of chlorinated alcohols on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain chemical processes.
Wirkmechanismus
The mechanism of action of 1-Chlorohexan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the molecule can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
1-Chlorohexan-2-OL can be compared with other similar compounds:
2-Chlorohexane: Unlike this compound, 2-Chlorohexane lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Hexan-2-OL: This compound is similar but lacks the chlorine atom, resulting in different reactivity and applications.
1-Chlorohexane: This compound has the chlorine atom on the first carbon, leading to different chemical properties and reactivity compared to this compound.
Eigenschaften
CAS-Nummer |
52802-07-0 |
|---|---|
Molekularformel |
C6H13ClO |
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-chlorohexan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-2-3-4-6(8)5-7/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
KYLWPCMAKMOTED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


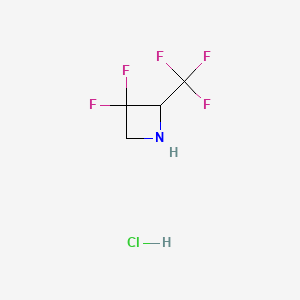

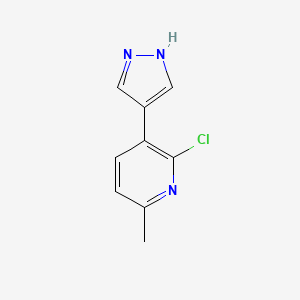
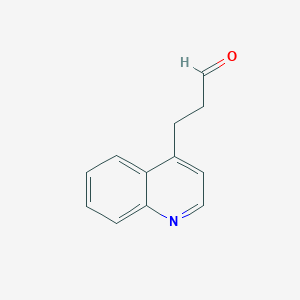
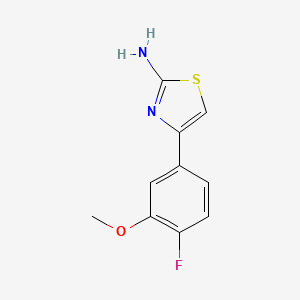
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
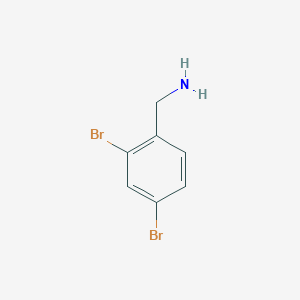
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
